Cas no 2055841-42-2 (3-Bromo-2,4,5-trifluoroaniline)

3-Bromo-2,4,5-trifluoroaniline is a halogenated aniline derivative with the molecular formula C6H3BrF3N. This compound features a bromine substituent at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions, enhancing its reactivity in electrophilic aromatic substitution and cross-coupling reactions. Its trifluorinated structure contributes to increased stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine allows for selective functionalization, enabling precise modifications in complex organic frameworks. This compound is commonly used as an intermediate in the development of active ingredients, offering versatility in fine chemical applications. Proper handling is required due to its potential reactivity and toxicity.
3-Bromo-2,4,5-trifluoroaniline structure
2055841-42-2 structure
Product Name:3-Bromo-2,4,5-trifluoroaniline
CAS No:2055841-42-2
MF:C6H3BrF3N
MW:225.993931055069
MDL:MFCD30530500
CID:4710681
PubChem ID:127263919
Update Time:2025-05-26

3-Bromo-2,4,5-trifluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,4,5-trifluoroaniline
    • AKOS030629814
    • AS-36850
    • MFCD30530500
    • SY242388
    • SB79895
    • CS-0098649
    • 2055841-42-2
    • MDL: MFCD30530500
    • Inchi: 1S/C6H3BrF3N/c7-4-5(9)2(8)1-3(11)6(4)10/h1H,11H2
    • InChI Key: OYIVAXNGJISXFW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(=C1F)N)F)F

Computed Properties

  • Exact Mass: 224.94010g/mol
  • Monoisotopic Mass: 224.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: NA
  • Flash Point: 96.1±0.0 °C

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abcr
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3-Bromo-2,4,5-trifluoroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:2055841-42-2)3-Bromo-2,4,5-trifluoroaniline
Order Number:A949891
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):282.0
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3-Bromo-2,4,5-trifluoroaniline Related Literature

Additional information on 3-Bromo-2,4,5-trifluoroaniline

Introduction to 3-Bromo-2,4,5-trifluoroaniline (CAS No. 2055841-42-2)

3-Bromo-2,4,5-trifluoroaniline is a fluorinated aromatic amine derivative with the chemical formula C₆H₂BrF₃N. As a key intermediate in pharmaceutical and agrochemical synthesis, this compound has garnered significant attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules. The presence of both bromine and fluorine substituents makes it a valuable building block for further functionalization, enabling the creation of complex structures with tailored properties.

The compound's unique structure, characterized by a bromo group at the 3-position and three fluorine atoms at the 2, 4, and 5 positions of the aniline ring, imparts distinct electronic and steric effects. These features are particularly advantageous in medicinal chemistry, where precise control over molecular interactions is crucial for achieving high affinity and selectivity. Recent studies have highlighted the utility of 3-Bromo-2,4,5-trifluoroaniline in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds.

In the realm of drug discovery, fluorinated aromatic amines have emerged as a prominent class of pharmacophores. The introduction of fluorine atoms into organic molecules often enhances metabolic stability, binding affinity, and oral bioavailability. For instance, 3-Bromo-2,4,5-trifluoroaniline has been employed in the development of small-molecule inhibitors targeting protein-protein interactions. A notable example is its role in synthesizing compounds that modulate epigenetic enzymes such as bromodomain and extra virginity (BRD4) inhibitors. These inhibitors have shown promise in preclinical studies for treating cancers by disrupting aberrant gene expression programs.

The bromine substituent in 3-Bromo-2,4,5-trifluoroaniline further extends its synthetic utility by serving as a handle for cross-coupling reactions. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the introduction of diverse aryl or heteroaryl groups. This capability has been leveraged in generating libraries of substituted anilines for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for therapeutic intervention against neurological disorders like Alzheimer's disease.

Advances in computational chemistry have also facilitated the rational design of derivatives of 3-Bromo-2,4,5-trifluoroaniline. Molecular modeling studies have revealed that subtle modifications to its structure can fine-tune its binding profile to biological targets. For example, computational screening has identified analogs with improved binding affinity to bacterial enzymes involved in DNA replication. These findings underscore the importance of 3-Bromo-2,4,5-trifluoroaniline as a scaffold for developing novel antibiotics to combat resistant strains.

The agrochemical industry has also recognized the potential of fluorinated anilines like 3-Bromo-2,4,5-trifluoroaniline. Its incorporation into herbicides and fungicides has led to formulations with enhanced efficacy and environmental compatibility. Fluorine atoms contribute to the lipophilicity of agrochemicals, improving their absorption by plant tissues while minimizing off-target effects on non-target organisms. Recent patents describe novel fluoroaniline-based compounds that exhibit broad-spectrum activity against phytopathogenic fungi without harming beneficial soil microbes.

In conclusion,3-Bromo-2,4,5-trifluoroaniline (CAS No. 2055841-42-2) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals. As research continues to uncover new methodologies for its functionalization and application in drug discovery,3-Bromo-2,4,5-trifluoroaniline is poised to remain at the forefront of molecular innovation.

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Amadis Chemical Company Limited
(CAS:2055841-42-2)3-Bromo-2,4,5-trifluoroaniline
A949891
Purity:99%
Quantity:25g
Price ($):282.0
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